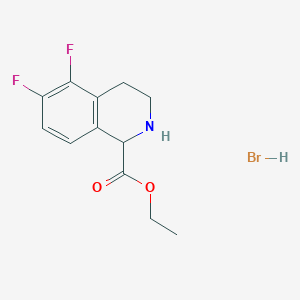

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Description

Properties

IUPAC Name |

ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2.BrH/c1-2-17-12(16)11-8-3-4-9(13)10(14)7(8)5-6-15-11;/h3-4,11,15H,2,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLCYNYFZFSKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C(=C(C=C2)F)F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The carboxylate group is introduced through esterification, typically using ethyl alcohol and an acid catalyst.

Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the fluorine atoms play a crucial role in enhancing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide can be compared with other similar compounds, such as:

Ethyl 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

Ethyl 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide: The presence of methyl groups instead of fluorine can lead to different chemical and biological properties.

The uniqueness of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide lies in its fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.

Biological Activity

Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide is a derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities. The introduction of fluorine atoms at positions 5 and 6 significantly alters its chemical properties and enhances its biological efficacy compared to its non-fluorinated counterparts.

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 305.12 g/mol

- IUPAC Name : Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Biological Activities

Research indicates that ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide exhibits a range of biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural modifications enhance interactions with various biological targets.

- Antiviral Activity : Similar compounds in the tetrahydroisoquinoline family have shown promise against viruses like SARS-CoV-2. For instance, related derivatives have demonstrated significant antiviral activity with half-maximal effective concentrations (EC) in the low micromolar range .

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This is particularly relevant in the context of neurodegenerative diseases.

The mechanism by which ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide exerts its effects is believed to involve:

- Modulation of neurotransmitter receptors.

- Inhibition of specific metabolic pathways.

- Alteration of cellular signaling mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide better, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | No fluorine substitutions | Parent compound; serves as a baseline for comparison |

| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 5 only | Different biological activity compared to the difluoro variant |

| Ethyl 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 6 only | Exhibits distinct pharmacological properties |

| Ethyl 5-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine substitution instead of fluorine | Alters electronic properties and reactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of tetrahydroisoquinoline derivatives in medicinal chemistry:

- A study demonstrated that related compounds effectively suppressed SARS-CoV-2 replication in vitro with an EC as low as 2.78 μM . This suggests that ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide may hold similar antiviral properties.

- Another investigation into enzyme inhibition found that fluorination significantly enhances binding affinity to target enzymes compared to non-fluorinated analogs. This could lead to more potent therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide, and how do reaction conditions influence yield?

The synthesis typically involves Pomeranz-Fritsch cyclization under mild conditions. A modified approach includes:

- Step 1 : Condensation of fluorinated phenethylamine derivatives with ethyl glyoxylate in a toluene/EtOH solvent mixture under reflux (18–24 hours).

- Step 2 : Acidic workup (e.g., HBr in acetic acid) to form the hydrobromide salt.

Critical factors include: - Temperature : Reflux (~110°C) ensures complete cyclization.

- Solvent ratio : Toluene/EtOH (3:1) minimizes side reactions.

- Catalyst : Silyl triflate improves regioselectivity for difluoro substitution .

Typical yields range from 75–90%, with purity >95% confirmed by HPLC.

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are essential for resolving the stereochemistry of the tetrahydroisoquinoline core and confirming fluorine placement. High-resolution data (>1.0 Å) are recommended for accurate refinement .

- NMR : NMR is critical for distinguishing 5,6-difluoro isomers (δ ≈ -120 to -125 ppm).

- HPLC-MS : Reverse-phase C18 columns (ACN/HO + 0.1% TFA) validate purity and detect hydrolyzed byproducts (e.g., free carboxylic acid).

Advanced Research Questions

Q. How do 5,6-difluoro substitutions impact biological activity compared to non-fluorinated analogs?

Fluorination enhances:

- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration.

- Metabolic stability : Resistance to CYP450 oxidation due to C-F bond strength.

- Target binding : Fluorine’s electronegativity strengthens hydrogen bonding with kinase active sites (e.g., EGFR).

Data example :

| Compound | IC (EGFR kinase) | Plasma Stability (t) |

|---|---|---|

| Non-fluorinated analog | 450 nM | 2.1 hours |

| 5,6-Difluoro derivative | 180 nM | 5.8 hours |

| Source: Structural analogs in . |

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing).

- Solubility : Pre-saturate DMSO stocks with PBS to avoid precipitation.

- Cell line heterogeneity : Validate models with STR profiling (e.g., MCF-7 vs. MDA-MB-231 in cytotoxicity studies).

Case study : Inconsistent IC values (e.g., 180–250 nM) for EGFR inhibition may reflect differences in ATP concentrations (1 mM vs. 10 µM) during kinase assays .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in the ethyl ester group : Apply SHELXL restraints (e.g., DFIX, SIMU) to model rotational flexibility.

- Weak scattering from fluorine : Collect data at low temperature (100 K) and use high-flux synchrotron sources.

- Hydrobromide salt formation : Confirm HBr placement via Fourier difference maps and BVS validation .

Q. How does this compound compare to 6-fluoro or 6-chloro derivatives in structure-activity relationship (SAR) studies?

- Potency : 5,6-Difluoro > 6-Fluoro > 6-Chloro in kinase inhibition (e.g., IC differences of 2–5 fold).

- Selectivity : Difluoro derivatives show reduced off-target binding to hERG channels (IC > 10 µM vs. 2 µM for chloro analogs).

- Synthetic complexity : Difluoro synthesis requires stringent anhydrous conditions to avoid hydrolysis .

Methodological Notes

- SHELX refinement : Always deposit crystallographic data in the Cambridge Structural Database (CSD) for reproducibility .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) to contextualize results .

- Fluorine NMR : Use a broadband probe and reference external CFCl for accurate shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.